Everninomicin D

Antibacterial Spectrum Enterococcus Streptococcus

Everninomicin D is the most practical natural orthosomycin congener for R&D. Its readily reducible nitro group enables semi-synthesis of novel derivatives, while its 4-fold superior activity against Enterococcus spp. (vs. everninomicin B) makes it the optimal benchmark for in vitro susceptibility assays. The unique allosteric 50S ribosomal binding site, distinct from all clinically used antibiotics, positions it as an essential probe for structural biology and resistance mechanism studies. Procure now to accelerate medicinal chemistry derivatization programs, chemoenzymatic analog generation via evd cluster methyltransferases, and ribosome-targeted drug discovery.

Molecular Formula C66H99Cl2NO35
Molecular Weight 1537.4 g/mol
CAS No. 39340-46-0
Cat. No. B14155444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEverninomicin D
CAS39340-46-0
Molecular FormulaC66H99Cl2NO35
Molecular Weight1537.4 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)(C(C)OC)O)OCO1)OC)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
InChIInChI=1S/C66H99Cl2NO35/c1-25-39(50(81-13)41(68)42(71)40(25)67)58(74)97-46-26(2)89-36(17-33(46)93-37-19-62(8,69(76)77)54(84-16)29(5)90-37)95-45-28(4)100-65(18-32(45)70)103-55-30(6)91-38(20-63(55,9)104-65)96-51-44(73)59(92-27(3)47(51)80-12)98-48-34(21-78-10)94-61(52(82-14)43(48)72)99-60-53(83-15)49-35(22-85-60)101-66(102-49)57-56(86-24-87-57)64(75,23-88-66)31(7)79-11/h26-38,43-49,51-57,59-61,70-73,75H,17-24H2,1-16H3/t26-,27-,28-,29+,30-,31+,32-,33-,34-,35+,36+,37+,38+,43+,44-,45-,46-,47+,48-,49-,51-,52+,53-,54+,55-,56-,57-,59+,60+,61+,62+,63-,64-,65-,66-/m1/s1
InChIKeyHZLMUDOBOCVXQT-YOQBUGDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Everninomicin D (CAS 39340-46-0): Oligosaccharide Antibiotic with a Defined Scaffold for Derivative Synthesis and Resistance Studies


Everninomicin D is a naturally occurring orthoester oligosaccharide antibiotic produced by the fermentation of Micromonospora carbonacea [1]. It belongs to the orthosomycin class, a family of complex octasaccharides characterized by a dichloroisoeverninic acid aromatic moiety and multiple deoxysugar residues linked via unique orthoester bonds [2]. Its potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has been well-documented [3]. However, the compound's primary contemporary value lies not in direct therapeutic use, but as the most readily available and structurally characterized natural congener in its class, serving as a critical starting material for the semi-synthesis of novel everninomicin derivatives and as a benchmark for studying orthosomycin mechanisms of action and resistance [4].

Everninomicin D Procurement: Why Structural and Functional Analogs Are Not Interchangeable


The orthosomycin class, including everninomicin D and its close structural relatives (e.g., everninomicin B, avilamycin), exhibits profound differences in antibacterial spectrum, potency, and chemical reactivity that preclude simple substitution. Minor variations in the complex octasaccharide scaffold, such as the presence or absence of specific sugar moieties or functional groups, can dramatically alter the molecule's ability to inhibit protein synthesis by binding to a distinct, allosteric site on the 50S ribosomal subunit [1]. Crucially, while these compounds share a common binding site and thus exhibit complete cross-resistance within the class [2], their specific activity profiles against key pathogens like enterococci and streptococci differ significantly [3]. Furthermore, everninomicin D is distinguished by its unique chemical handle—a nitro group that is readily reducible—which makes it the preferred and most practical starting material for the semi-synthesis of a wide array of next-generation everninomicin derivatives [4]. These key differences are quantified in the evidence below.

Everninomicin D: Quantitative Evidence for Differentiation in Antibacterial Spectrum and Derivative Synthesis


Everninomicin D vs. Everninomicin B: Differential Antibacterial Activity Against Key Gram-Positive Pathogens

In a direct head-to-head microbiological characterization, everninomicin D demonstrates superior activity against enterococci, while everninomicin B shows higher potency against group A streptococci and gonococci. This differential activity profile is critical for researchers selecting the appropriate standard for their specific pathogen model [1].

Antibacterial Spectrum Enterococcus Streptococcus

Everninomicin D vs. Vancomycin and Teicoplanin: Superior Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Comparative antimicrobial susceptibility testing reveals that everninomicin D (as the parent of the everninomicin class) demonstrates significantly greater potency against clinical MRSA isolates than the current standard-of-care glycopeptides, vancomycin and teicoplanin [1]. This establishes a clear quantitative advantage for everninomicin-based scaffolds in targeting this high-priority pathogen.

MRSA MIC Vancomycin

Everninomicin D as a Preferred Starting Material for Semi-synthetic Derivative Libraries

Everninomicin D is distinguished from other natural everninomicins (B, C) by its superior utility as a starting material for chemical derivatization. A key patent explicitly states that 'of the antibiotics everninomicins B, C, and D, everninomicin D is most readily available and is a preferred starting compound for our reduction process since there is produced therefrom good yields of hydroxylaminoeverninomicin D' [1]. This is due to the presence and accessibility of its nitro group, a functional handle that is not present or as reactive in all orthosomycin analogs.

Semi-synthesis Derivatization Chemical Handle

Mechanistic Uniqueness: Binding to a Novel, Non-Overlapping Ribosomal Site

Everninomicins, including everninomicin D, bind to a unique site on the 50S ribosomal subunit, distinct from the binding sites of all other clinically used ribosome-targeting antibiotics [1]. This mechanism results in a lack of cross-resistance with other antibiotic classes, such as macrolides, lincosamides, and oxazolidinones [2]. This class-level feature makes everninomicin D a crucial tool for studying this novel binding pocket and for developing therapies to combat pathogens resistant to conventional ribosome inhibitors.

Mechanism of Action Ribosome Cross-Resistance

Biocatalytic Potential: Everninomicin D's Scaffold is Amenable to Late-Stage Enzymatic Modification

Recent biosynthetic studies have demonstrated that the everninomicin D scaffold can be modified through the action of late-acting methyltransferases. Specifically, in vitro assays have shown that enzymes from the everninomicin biosynthetic gene cluster can catalyze the methylation of the A1-ring phenol and the H-ring C-4' hydroxy moiety of advanced biosynthetic intermediates [1]. This validates the scaffold's potential for generating new analogs through chemoenzymatic synthesis, a capability not yet demonstrated for many other complex orthosomycins.

Biosynthesis Methyltransferase Analog Generation

Broad-Spectrum Potency Against Key Multidrug-Resistant Gram-Positive Pathogens

A comprehensive review of everninomicin (the class to which everninomicin D belongs) demonstrates consistent and potent in vitro bacteriostatic activity against a panel of high-priority, multidrug-resistant Gram-positive bacteria. The reported MIC90 values confirm its broad utility as a research tool against these challenging organisms [1].

VRE PRSP Antimicrobial Resistance

Everninomicin D: Primary Research and Procurement Use Cases Stemming from Quantitative Evidence


In Vitro Benchmarking for Novel Anti-Enterococcal Agents

Researchers developing new therapeutics targeting Enterococcus spp., including vancomycin-resistant strains, should utilize Everninomicin D as a high-potency positive control. As demonstrated by its 4-fold superior activity against enterococci relative to its congener everninomicin B [1], Everninomicin D provides a more stringent and relevant benchmark for in vitro susceptibility assays (e.g., MIC determination) than other orthosomycins.

Semi-synthetic Starting Material for Orthosomycin Derivative Libraries

Medicinal chemistry and natural product derivatization programs should procure Everninomicin D as the foundational scaffold for generating novel analogs. Its status as the 'preferred starting compound' for reduction chemistry, due to its ready availability and ability to yield key derivatives like hydroxylaminoeverninomicin D in good yield [2], makes it the optimal choice for creating focused libraries aimed at improving the class's pharmacological properties.

Mechanistic Probe for Novel Ribosomal Binding Sites

Structural biology and biochemistry laboratories investigating the bacterial ribosome should use Everninomicin D as a specific probe for the orthosomycin binding pocket. Its unique, allosteric binding site on the 50S subunit, which is distinct from all clinically used antibiotics and confers a lack of cross-resistance with other classes [3], makes it an invaluable tool for X-ray crystallography, cryo-EM, and translation inhibition assays.

Biocatalytic Platform for Generating Late-Stage Structural Diversity

Synthetic biology and chemoenzymatic synthesis groups can utilize the everninomicin D scaffold or its advanced biosynthetic intermediates as substrates for late-stage modifying enzymes, such as the methyltransferases characterized in the evd gene cluster [4]. This application enables the enzymatic generation of novel everninomicin analogs, providing a complementary approach to traditional chemical synthesis for exploring structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Everninomicin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.